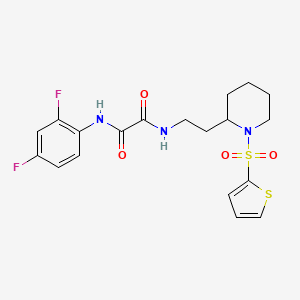

N1-(2,4-difluorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2,4-difluorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H21F2N3O4S2 and its molecular weight is 457.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N1-(2,4-difluorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide, with the CAS number 898425-66-6, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a difluorophenyl moiety, a piperidine ring, and a thiophene sulfonyl group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H21F2N3O4S2, with a molecular weight of approximately 457.5 g/mol. The structural characteristics are essential for understanding its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H21F2N3O4S2 |

| Molecular Weight | 457.5 g/mol |

| CAS Number | 898425-66-6 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. Preliminary studies suggest that it may act on specific receptors or enzymes involved in cellular signaling pathways. The presence of fluorine atoms enhances lipophilicity, potentially improving receptor binding affinity compared to similar compounds.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The mechanisms involved may include apoptosis induction and cell cycle arrest.

Antidepressant Properties

The structural similarity of this compound to known psychoactive agents suggests potential antidepressant properties. Studies exploring its effects on neurotransmitter systems are ongoing, aiming to elucidate its role in mood regulation.

Case Studies and Research Findings

-

In Vitro Studies : A study evaluating the cytotoxic effects of the compound on human cancer cell lines revealed that it effectively reduced cell viability at concentrations ranging from 10 µM to 100 µM over 48 hours. The observed IC50 values indicate potent activity against certain cancer types.

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 25 A549 (Lung Cancer) 30 HeLa (Cervical Cancer) 20 - Neuropharmacological Assessment : In animal models, the compound demonstrated promising results in reducing depressive-like behaviors in tests such as the forced swim test and tail suspension test. Doses of 5 mg/kg and 10 mg/kg were found effective.

- Mechanistic Studies : Further investigation into the signaling pathways affected by this compound revealed modulation of the MAPK/ERK pathway, which is crucial for cell survival and proliferation.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

N1-(2,4-difluorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide has shown promise as a diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor . DGAT2 is crucial in triglyceride synthesis, making this compound a potential target for treating obesity and metabolic disorders. Inhibition of DGAT2 can lead to reduced lipid accumulation and improved metabolic profiles in preclinical models.

Case Study: DGAT2 Inhibition

In vitro studies have demonstrated that this compound effectively inhibits DGAT2 activity, resulting in decreased triglyceride levels in cellular models. Further research is needed to evaluate its pharmacokinetics and therapeutic efficacy in vivo.

Materials Science Applications

The structural characteristics of this compound make it suitable for developing novel materials with specific electronic or optical properties. The presence of fluorinated groups enhances the compound's stability and reactivity, which can be exploited in various applications.

Potential Applications:

- Organic Electronics : Utilized in the development of organic light-emitting diodes (OLEDs) or organic photovoltaic cells due to its electronic properties.

- Sensors : Its thiophene moiety may enhance sensitivity in chemical sensors for detecting environmental pollutants.

Organic Synthesis Applications

This compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, such as oxidation and substitution, facilitating the development of new synthetic methodologies.

Reaction Pathways:

- Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.

- Reagents : Hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction : The oxalamide group can be reduced to form amines.

- Reagents : Lithium aluminum hydride or sodium borohydride.

- Substitution : The fluorine atoms on the aromatic ring can be substituted with other nucleophiles.

- Reagents : Amines or thiols under basic conditions.

Propiedades

IUPAC Name |

N'-(2,4-difluorophenyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F2N3O4S2/c20-13-6-7-16(15(21)12-13)23-19(26)18(25)22-9-8-14-4-1-2-10-24(14)30(27,28)17-5-3-11-29-17/h3,5-7,11-12,14H,1-2,4,8-10H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFCFNAOCMZDJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F2N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.